3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a carboxymethylamino substituent at the 3-position of the pyrrolidine ring and a benzyl ester group at the 1-position. Its stereochemistry (R-configuration, as noted in ) may influence biological activity and binding affinity .
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)8-15-12-6-7-16(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHUCJVMUNMMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the protection of amino acids and subsequent esterification. One common method involves the use of Fmoc-protected amino acids, which are then subjected to esterification reactions using alcohols like methanol, ethanol, or isopropanol in the presence of thionyl chloride (SOCl2) at low temperatures . This method ensures the protection of the amino group while allowing for the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. These methods utilize functionalized polystyrene resins to sequentially add amino acid building blocks, followed by deprotection and coupling reactions to yield the desired peptide or ester . The use of automated synthesizers and optimized reaction conditions can significantly enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring’s secondary amine and carboxymethyl group enable oxidation under various conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic, 50°C | Ketone derivative (ring oxidation) | |
| H₂O₂ | Neutral, room temp | N-oxide derivative |
For example, oxidation with KMnO₄ yields a ketone via cleavage of the pyrrolidine ring’s C-N bond, while H₂O₂ forms an N-oxide without ring disruption.
Hydrolysis Reactions
The benzyl ester undergoes hydrolysis to release the free carboxylic acid:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | H⁺ | Carboxylic acid + benzyl alcohol | ~85% | |
| Basic (NaOH, H₂O) | OH⁻ | Carboxylate salt + benzyl alcohol | ~90% |
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions .
Esterification and Transesterification
The benzyl ester group participates in ester exchange reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| ROH (alcohol) | H₂SO₄, Δ | New alkyl ester | Prodrug synthesis |
| Vinyl acetate | Lipase, 40°C | Acetylated derivative | Biocatalytic modification |
Transesterification with alcohols under acidic or enzymatic conditions enables tailored ester derivatives.
Amidation and Coupling Reactions
The carboxylic acid (post-hydrolysis) reacts with amines to form amides:
| Amine | Coupling Agent | Product | Reference |
|---|---|---|---|
| Primary alkylamine | EDC/HOBt | Carboxamide derivative | |
| Peptide chain | DCC | Peptide conjugate |
These reactions are critical for synthesizing peptide mimics or drug conjugates.
Alkylation and Cyclization
The carboxymethyl-amino group undergoes alkylation and intramolecular cyclization:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| CH₃I (alkyl halide) | K₂CO₃, DMF | N-alkylated derivative | Enhanced lipophilicity |
| BrCH₂COOEt | Et₃N, THF | Cyclic lactam | Heterocycle formation |
Cyclization via nucleophilic attack forms five- or six-membered rings, useful in heterocyclic chemistry.
Stability and Side Reactions
Scientific Research Applications
Antimalarial Research
One of the prominent applications of compounds similar to 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is in the field of antimalarial drug discovery. Research has focused on pyrrolidine derivatives as potential inhibitors of Plasmodium species, the causative agents of malaria. For instance, a study identified 4-aryl-N-benzylpyrrolidine-3-carboxamides as promising candidates with significant antimalarial activity, displaying low nanomolar EC50 values against both drug-sensitive and resistant strains of Plasmodium falciparum . The structure-activity relationship (SAR) studies revealed that modifications at the benzylic position and aryl rings significantly influenced potency, suggesting that similar modifications could enhance the efficacy of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester in antimalarial applications.
Antibacterial Properties
Compounds derived from pyrrolidine structures have also been explored for their antibacterial properties. Enantiomerically pure derivatives have shown high antibacterial effects against various pathogens, including those resistant to conventional antibiotics. For example, certain pyrrolidine-based compounds have been reported to possess minimum inhibitory concentrations (MICs) that effectively inhibit bacterial growth . This suggests that 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester could be further investigated for its potential as an antibacterial agent.
Synthetic Intermediates in Drug Development
The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structural features allow for the synthesis of various derivatives that can be tailored for specific biological activities. For instance, researchers have utilized pyrrolidine derivatives in synthesizing carbapenem antibiotics, which are critical in treating severe bacterial infections . The ability to modify the carboxymethyl and benzyl groups opens avenues for creating diverse pharmacophores.
Neuropharmacological Applications
Pyrrolidine derivatives have been implicated in neuropharmacological research due to their potential effects on neurotransmitter systems. Studies suggest that modifications to the pyrrolidine core can influence interactions with receptors involved in neurological disorders . The exploration of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester could reveal insights into its role in modulating neuroactive pathways.
Structure-Activity Relationship Studies
Conducting SAR studies on 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can provide critical insights into optimizing its biological activity. By systematically varying substituents on the pyrrolidine ring and evaluating their effects on potency and selectivity, researchers can identify lead compounds for further development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets through its functional groups. The carboxymethyl-amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Core
Phosphinoyl Derivatives
Compounds such as 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester () exhibit phosphinoyl groups instead of carboxymethylamino substituents. These derivatives show potent enzyme inhibitory activity, with IC₅₀ values as low as 0.0003 mM for angiotensin-converting enzyme (ACE) inhibition . This highlights the impact of electronegative substituents on enzymatic binding.
Cysteine Protease Inhibitors
The 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters () demonstrate antimalarial activity via inhibition of falcipain (IC₅₀: 86.2–106.5 µM). Their carbamoyl and hydroxy-oxo-phenethyl groups enhance target specificity compared to the carboxymethylamino group in the target compound .
Cyclopropyl and Aromatic Substituents
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester () incorporates a cyclopropyl group, increasing steric bulk and lipophilicity (molecular weight: 332.4 vs. ~290 for simpler analogs). This structural variation may enhance membrane permeability but reduce solubility .
Functional Group Modifications
Sulfur-Containing Derivatives
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester () replaces the carboxymethylamino group with a hydroxyethylsulfanyl moiety. The sulfur atom may improve radical scavenging or metal chelation, though its impact on protease inhibition remains unstudied .
Amino and Hydroxy Derivatives
Benzyl 3-aminopyrrolidine-1-carboxylate () lacks the carboxymethyl group, simplifying the structure. The primary amine at the 3-position could facilitate conjugation reactions but may reduce stability in physiological conditions .
Ring-Expanded Analogs (Piperidine Derivatives)
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester () expands the pyrrolidine ring to a six-membered piperidine.
Physicochemical Data
*Estimated based on similar structures; †Predicted for analogs ().
Biological Activity
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with carboxymethyl and benzyl ester functional groups. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester |
| Molecular Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 273.27 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester may involve the modulation of various biological pathways. Its interactions with enzymes and receptors can lead to significant biological effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic markers.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16-F10 | 13.8 | Induction of G1-S phase arrest |
| A375 | 16.91 | Apoptosis induction |
| C-32 | 15.61 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It significantly inhibits the production of pro-inflammatory cytokines in macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µg/mL) | Effect (%) |
|---|---|---|
| IL-6 | 50 | Inhibition by 62% |
| TNF-α | 25 | Inhibition by 55% |
Case Studies
- Study on Melanoma Cells : A study examined the effects of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester on B16-F10 melanoma cells. The results indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in vivo models.
- Inflammation Model : Another research project investigated its effects on macrophage activation in response to inflammatory stimuli. The compound was found to downregulate IL-6 production significantly, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. Basic
- Silica gel chromatography : Gradient elution with CH₂Cl₂/IPA/hexane systems (e.g., 10:1:89 ratio) resolves polar byproducts .
- Recrystallization : Solvent pairs like ethyl acetate/hexane improve crystalline purity .
How can computational methods aid in understanding this compound’s behavior?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict solubility, stability, and binding affinities by modeling interactions with solvents or biological targets .
- Density Functional Theory (DFT) : Calculates electronic properties to rationalize reactivity trends .
What best practices ensure reproducibility in synthesis?
Q. Basic
- Standardized protocols : Document reaction parameters (e.g., molar ratios, solvent volumes) meticulously .
- Quality control : Use TLC or inline LCMS to monitor reaction progress .
How do protecting groups (e.g., Boc, Cbz) influence synthesis outcomes?
Q. Advanced
- Boc groups : Provide steric protection but require acidic deprotection (e.g., TFA), which may destabilize acid-sensitive functionalities .
- Cbz groups : Removed via hydrogenolysis, compatible with base-sensitive intermediates .
What analytical techniques confirm structure and purity?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for carboxymethyl and benzyl ester groups (δ ~4.5–5.5 ppm for ester protons) .
- HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .
How can experimental designs evaluate biological activity of derivatives?
Q. Advanced
- Embedded designs : Combine quantitative assays (e.g., IC₅₀ measurements) with qualitative data (e.g., solubility profiles) to address multi-faceted research questions .
- Control groups : Include inactive analogs to isolate structure-activity relationships .
What strategies address instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
